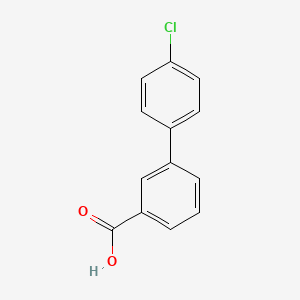

4'-Chlorobiphenyl-3-carboxylic acid

CAS No.: 4655-10-1

Cat. No.: VC2164315

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4655-10-1 |

|---|---|

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)benzoic acid |

| Standard InChI | InChI=1S/C13H9ClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) |

| Standard InChI Key | OWFMSKZVCPGDEJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl |

Introduction

Physical and Chemical Properties

4'-Chlorobiphenyl-3-carboxylic acid possesses distinct physical and chemical characteristics that define its behavior in various chemical environments. Understanding these properties is crucial for its application in synthetic chemistry and other fields.

Basic Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, as detailed in Table 1.

| Property | Value |

|---|---|

| CAS Registry Number | 4655-10-1 |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.67 g/mol |

| MDL Number | MFCD03426505 |

| IUPAC Name | 4'-chloro-[1,1'-biphenyl]-3-carboxylic acid |

| Alternative IUPAC Name | 3-(4-chlorophenyl)benzoic acid |

| PubChem Compound ID | 2757419 |

Table 1: Identification parameters of 4'-Chlorobiphenyl-3-carboxylic acid

Structural Representation

The structure of 4'-Chlorobiphenyl-3-carboxylic acid can be represented through various notations that help chemists understand its molecular arrangement and potential reactivity. The SMILES notation (Simplified Molecular Input Line Entry System) provides a string representation of the chemical structure: O=C(O)C1=CC(C2=CC=C(Cl)C=C2)=CC=C1 . This notation encodes the essential structural features, including the biphenyl core, carboxylic acid group, and chlorine substituent.

For more complex computational applications, the Standard InChI (International Chemical Identifier) is used: InChI=1S/C13H9ClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16). This identifier provides a standardized way to represent the chemical structure and enables precise chemical database searches.

Applications in Research and Industry

4'-Chlorobiphenyl-3-carboxylic acid serves multiple purposes in both research and industrial settings, with its primary applications centered around pharmaceutical development.

Pharmaceutical Intermediates

The compound functions as a valuable building block in drug discovery and development. Its biphenyl structure provides a rigid scaffold that can be incorporated into drug candidates targeting various biological systems. Specifically, it has been utilized in the design of compounds that modulate metabotropic glutamate receptors, which have shown improved potency in biological assays.

The versatility of 4'-Chlorobiphenyl-3-carboxylic acid stems from its functional groups that allow for further chemical modifications. The carboxylic acid moiety can participate in esterification, amidation, and other transformations, while the chlorine substituent provides opportunities for additional cross-coupling reactions or nucleophilic substitutions. These characteristics make it an attractive starting material for medicinal chemists seeking to develop novel therapeutic agents.

Research Findings Related to Biphenyl Carboxylic Acids

While specific research on 4'-Chlorobiphenyl-3-carboxylic acid is limited in the provided search results, studies on structurally related biphenyl carboxylic acids offer insights into the potential significance of our target compound.

Structure-Activity Relationship Insights

Research has indicated that the effectiveness of biphenyl carboxylic acids in biological systems is highly dependent on the substitution pattern. For example, in anticancer studies, compounds with phenyl rings lacking substituents showed better activity than those with electron-withdrawing groups such as chloro, cyano, or trifluoromethyl functions. This observation suggests that the unhindered aromatic rings may facilitate better interactions with biological targets through mechanisms such as π-π stacking, π-cation, and π-anion interactions .

These structure-activity relationships provide valuable guidance for the potential development of 4'-Chlorobiphenyl-3-carboxylic acid derivatives with enhanced biological activities.

Analytical Characterization

The characterization of 4'-Chlorobiphenyl-3-carboxylic acid and related compounds typically involves various spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Analysis

For similar biphenyl carboxylic acids, nuclear magnetic resonance (NMR) spectroscopy provides crucial structural information. In ¹H-NMR spectra, the aromatic protons of the biphenyl system typically appear in the range of δ 7.0-8.2 ppm, while the carboxylic acid proton may appear as a broad singlet at δ 10-13 ppm. In ¹³C-NMR spectra, the carboxylic carbon signal is often observed around δ 180-185 ppm, with aromatic carbon signals in the range of δ 125-145 ppm .

Infrared (IR) spectroscopy can identify the characteristic absorption bands of the carboxylic acid group, with O-H stretching typically appearing around 2900-3100 cm⁻¹ and C=O stretching around 1700 cm⁻¹ .

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that help verify the structure of the compound. For 4'-Chlorobiphenyl-3-carboxylic acid, the expected molecular ion [M-H]⁺ would be approximately at m/z 231.67, reflecting its molecular weight of 232.67 g/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume